molecular formula C13H19NO2 B7871426 3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B7871426
M. Wt: 221.29 g/mol
InChI Key: LBLJKGBKYOWCFC-UHFFFAOYSA-N
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Description

3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline: is an organic compound that features a complex structure with a tetrahydropyran ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions. For example, the reaction of a diol with an acid catalyst can yield the tetrahydropyran ring.

    Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the tetrahydropyran derivative with an aniline derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aniline moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogenated or other functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

  • 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
  • 2-Methoxytetrahydropyran
  • Tetrahydro-2H-pyran derivatives

Comparison:

  • Structural Uniqueness: 3-Methyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of both a tetrahydropyran ring and an aniline moiety, which is not commonly found in similar compounds.
  • Functional Properties: The combination of these two moieties imparts unique chemical reactivity and potential biological activity, distinguishing it from other tetrahydropyran or aniline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-methyl-4-(oxan-4-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-8-12(14)2-3-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLJKGBKYOWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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